molecular formula C8H8ClN B8612471 2-Chloro-6-ethenyl-4-methylpyridine

2-Chloro-6-ethenyl-4-methylpyridine

Cat. No.: B8612471
M. Wt: 153.61 g/mol
InChI Key: YEMNJYXLIQVIAG-UHFFFAOYSA-N
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Description

2-Chloro-6-ethenyl-4-methylpyridine is a substituted pyridine derivative characterized by a chloro group at position 2, an ethenyl (vinyl) group at position 6, and a methyl group at position 4 of the pyridine ring. The ethenyl group introduces unique reactivity, such as susceptibility to polymerization or electrophilic addition, distinguishing it from analogs with saturated or electron-withdrawing substituents .

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

2-chloro-6-ethenyl-4-methylpyridine

InChI

InChI=1S/C8H8ClN/c1-3-7-4-6(2)5-8(9)10-7/h3-5H,1H2,2H3

InChI Key

YEMNJYXLIQVIAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituents (Positions) CAS Number Key Functional Groups
2-Chloro-6-ethenyl-4-methylpyridine Cl (2), ethenyl (6), CH₃ (4) N/A Chloro, vinyl, methyl
(2-Chloro-6-methoxypyridin-3-yl)methanol Cl (2), OCH₃ (6), CH₂OH (3) 1228898-61-0 Chloro, methoxy, hydroxymethyl
2-Chloro-6-(trichloromethyl)pyridine Cl (2), CCl₃ (6) 1929-82-4 Chloro, trichloromethyl
2-Chloro-4,6-dimethoxypyridine Cl (2), OCH₃ (4,6) 108279-89-6 Chloro, methoxy (two positions)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate CH₃ (6), thietanyloxy (4), thioacetate (2) N/A Methyl, thioether, ester

Key Observations :

  • Substituent Reactivity : The ethenyl group in the target compound enables conjugation and addition reactions, contrasting with the electron-withdrawing trichloromethyl group in Nitrapyrin (1929-82-4), which enhances stability for pesticidal use . Methoxy groups (e.g., 108279-89-6) improve solubility but reduce electrophilicity .
  • Biological Activity : Pyridine derivatives with polar groups (e.g., hydroxymethyl in 1228898-61-0) exhibit antifungal and antiarrhythmic properties, while Nitrapyrin is a nitrification inhibitor .

Physicochemical Properties

Data inferred from analogs:

Property This compound (Inferred) 2-Chloro-6-(trichloromethyl)pyridine (2-Chloro-6-methoxypyridin-3-yl)methanol
Molecular Weight ~153.6 g/mol 247.91 g/mol 189.62 g/mol
Polarity Moderate (vinyl group) Low (CCl₃) High (OH, OCH₃)
Stability Air-sensitive (ethenyl) High (stable CCl₃) Moderate (hydroxyl)
Applications Polymer precursors, intermediates Pesticides (Nitrapyrin) Pharmaceutical intermediates

Sources :

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